An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)
An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoaniline, with the CAS registry number 615-36-1, is an important aromatic amine derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and an amino group at adjacent positions. This ortho-positioning of the functional groups imparts unique chemical properties, making it a valuable intermediate in a wide array of synthetic applications. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reactivity, and safety information for 2-bromoaniline, tailored for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-bromoaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| CAS Number | 615-36-1 | [1] |
| Molecular Formula | C₆H₆BrN | [1] |
| Molecular Weight | 172.02 g/mol | [3] |
| Appearance | White to pale yellow or red-brown solid/liquid after melting | [1][4] |
| Melting Point | 24-32 °C | [1][3] |
| Boiling Point | 229 °C | [1] |
| Density | 1.52 - 1.578 g/mL at 20-25 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4] |
| Vapor Pressure | 0.04 mmHg | [3] |
| pKa | 2.53 (at 25 °C) | [1] |
| LogP | 2.1 | [3] |
| Refractive Index | 1.6133 - 1.619 | [1] |
| Flash Point | >110 °C (>230 °F) | [5] |
Spectroscopic Properties
Spectroscopic analysis is critical for the identification and characterization of 2-bromoaniline. The following table summarizes its key spectral data.
| Spectroscopic Technique | Key Features and Data |
| ¹H NMR | Spectra available, typically run in CDCl₃.[5] |
| ¹³C NMR | Spectra available, typically run in CDCl₃.[1] |
| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Near IR, Vapor Phase IR).[3] |
| Mass Spectrometry (MS) | Mass spectra available (Electron Ionization).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key spectroscopic analyses of 2-bromoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoaniline in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay if quantitative data is needed.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-bromoaniline.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: As 2-bromoaniline can be a low-melting solid, it can be analyzed as a liquid film or a solid. If solid, place a small amount directly onto the ATR crystal. If liquid, a single drop is sufficient.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 2-bromoaniline and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-bromoaniline in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to 2-bromoaniline to identify the molecular ion and characteristic fragmentation pattern.
Chemical Reactivity and Synthetic Applications
2-Bromoaniline is a versatile reagent in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.
-
Diazotization Reactions: The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.[6]
-
N-Alkylation and N-Acylation: The amino group can undergo standard alkylation and acylation reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: 2-Bromoaniline can be coupled with boronic acids or their esters to form 2-aminobiphenyl (B1664054) derivatives.[7]
-
Buchwald-Hartwig Amination: It can react with various amines to form substituted 1,2-diaminobenzenes.[8]
-
-
Synthesis of Heterocycles: 2-Bromoaniline is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.[9][10]
Example Synthetic Protocol: Synthesis of 2-Substituted Indoles
A common application of 2-bromoaniline is in the synthesis of indoles. The following is a representative experimental workflow.
Caption: Workflow for the synthesis of 2-substituted indoles from 2-bromoaniline.
Safety and Handling
2-Bromoaniline is a hazardous chemical and must be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[3] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[11] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[11] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[11] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[2] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[12]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]
Conclusion
2-Bromoaniline (CAS 615-36-1) is a fundamentally important chemical intermediate with a well-characterized profile of physicochemical and spectroscopic properties. Its utility in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, especially within the pharmaceutical and chemical industries.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
